![molecular formula C21H15F3N2OS B2420797 7-(2-methylphenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1207041-70-0](/img/structure/B2420797.png)
7-(2-methylphenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
7-(2-methylphenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core substituted with a 2-methylphenyl group and a 3-(trifluoromethyl)benzyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-methylphenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[3,2-d]pyrimidine core.
Substitution Reactions: The core structure is then subjected to substitution reactions to introduce the 2-methylphenyl and 3-(trifluoromethyl)benzyl groups. These reactions often require the use of catalysts and specific reagents to achieve the desired substitutions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This includes the use of industrial-grade reagents, automated reaction setups, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
7-(2-methylphenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon or other transition metal catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
7-(2-methylphenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(2-methylphenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
7-(2-methylphenyl)-3-[3-(trifluoromethyl)phenyl]thieno[3,2-d]pyrimidin-4(3H)-one: Similar structure but with a different substitution pattern.
7-(2-methylphenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-2(3H)-one: Variation in the position of the substituents.
Uniqueness
The uniqueness of 7-(2-methylphenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs
Biological Activity
7-(2-methylphenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound belonging to the class of thienopyrimidines. Its unique structural features include a thieno[3,2-d]pyrimidine core, which is substituted with a 2-methylphenyl group and a 3-(trifluoromethyl)benzyl group. This compound has garnered attention in various fields due to its potential biological activities, particularly in medicinal chemistry.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The presence of the thieno[3,2-d]pyrimidine moiety is crucial for this activity. For example, studies have shown that derivatives of thienopyrimidines can inhibit bacterial growth and have antifungal properties.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may interact with specific molecular targets involved in cancer cell proliferation and apoptosis. The mechanism of action likely involves the inhibition of key enzymes or receptors that are critical for tumor growth.
The mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is believed to bind to specific proteins or enzymes, modulating their activity and thereby influencing various biological pathways. This interaction could lead to therapeutic effects in conditions such as infections and cancer.
Case Studies
- Antimicrobial Efficacy : A study published in MDPI highlighted the antimicrobial efficacy of thienopyrimidine derivatives against resistant bacterial strains. The structure-activity relationship indicated that modifications on the phenyl rings significantly influenced the antibacterial potency .
- Anticancer Mechanisms : Another research article discussed the role of thienopyrimidine derivatives in inhibiting cancer cell lines. It was found that these compounds could induce apoptosis in specific cancer types by targeting metabolic pathways crucial for cell survival .
Data Table: Biological Activities of Thienopyrimidine Derivatives
Compound Name | Biological Activity | Mechanism of Action |
---|---|---|
This compound | Antimicrobial, Anticancer | Enzyme inhibition |
7-Phenyl-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one | Antimicrobial | Bacterial growth inhibition |
6-(2,6-dichlorophenyl)-8-methyl-2-[(oxan-4-yl)amino]-7H,8H-pyrido[2,3-d]pyrimidin-7-one | Kinase activity | Tyrosine-protein kinase inhibition |
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Thieno[3,2-d]pyrimidine Core : Cyclization of appropriate precursors under controlled conditions.
- Substitution Reactions : Introduction of the 2-methylphenyl and 3-(trifluoromethyl)benzyl groups through various substitution reactions.
These synthetic routes require specific reagents and catalysts to achieve high yields and purity.
Properties
IUPAC Name |
7-(2-methylphenyl)-3-[[3-(trifluoromethyl)phenyl]methyl]thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N2OS/c1-13-5-2-3-8-16(13)17-11-28-19-18(17)25-12-26(20(19)27)10-14-6-4-7-15(9-14)21(22,23)24/h2-9,11-12H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQSWARYXGVUOQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CSC3=C2N=CN(C3=O)CC4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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